n-[4-(Methylamino)benzoyl]-l-glutamic acid n-[4-(Methylamino)benzoyl]-l-glutamic acid
Brand Name: Vulcanchem
CAS No.: 52980-68-4
VCID: VC20818997
InChI: InChI=1S/C13H16N2O5/c1-14-9-4-2-8(3-5-9)12(18)15-10(13(19)20)6-7-11(16)17/h2-5,10,14H,6-7H2,1H3,(H,15,18)(H,16,17)(H,19,20)
SMILES: CNC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O
Molecular Formula: C13H16N2O5
Molecular Weight: 280.28 g/mol

n-[4-(Methylamino)benzoyl]-l-glutamic acid

CAS No.: 52980-68-4

Cat. No.: VC20818997

Molecular Formula: C13H16N2O5

Molecular Weight: 280.28 g/mol

* For research use only. Not for human or veterinary use.

n-[4-(Methylamino)benzoyl]-l-glutamic acid - 52980-68-4

Specification

CAS No. 52980-68-4
Molecular Formula C13H16N2O5
Molecular Weight 280.28 g/mol
IUPAC Name 2-[[4-(methylamino)benzoyl]amino]pentanedioic acid
Standard InChI InChI=1S/C13H16N2O5/c1-14-9-4-2-8(3-5-9)12(18)15-10(13(19)20)6-7-11(16)17/h2-5,10,14H,6-7H2,1H3,(H,15,18)(H,16,17)(H,19,20)
Standard InChI Key UFBUCKLNZUNJHS-UHFFFAOYSA-N
Isomeric SMILES CNC1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O
SMILES CNC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O
Canonical SMILES CNC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator